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Compound of Interest

Compound Name: 3,4-Dibromo-5-fluoropyridine

CAS No.: 1260843-59-1

Cat. No.: B594355

Get Quote

Executive Summary
3,4-Dibromo-5-fluoropyridine (CAS 1260843-59-1) is a critical halogenated heterocyclic

scaffold used primarily in the synthesis of complex kinase inhibitors and agrochemicals.[1] Its

unique substitution pattern—featuring two bromine atoms and one fluorine atom on a pyridine

ring—offers orthogonal reactivity handles for sequential cross-coupling reactions (e.g., Suzuki-

Miyaura, Stille, Buchwald-Hartwig).[1]

This guide provides a comprehensive spectroscopic profile to assist researchers in the rigorous

identification and quality control of this intermediate. It synthesizes theoretical prediction

models with empirical data from analogous halogenated pyridines to establish a robust

characterization standard.

Compound Profile & Physicochemical Properties[2]
[3][4][5][6][7][8][9][10]
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 3,4-Dibromo-5-fluoropyridine relies heavily on observing the

specific coupling patterns induced by the fluorine atom (

F, spin 1/2) and the desymmetrization caused by the bromine substituents.[1]

H NMR (400 MHz, CDCl₃)
The molecule possesses only two aromatic protons, H2 and H6. Their chemical shifts are

distinct due to their proximity to the heteroatom and the halogen substituents.
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Analyst Note: The presence of a clear doublet with

Hz is the primary diagnostic signal for confirming the 5-fluoro substitution pattern

relative to the H6 proton.[1]

C NMR (100 MHz, CDCl₃)
The carbon spectrum is complex due to C-F coupling, which splits signals into doublets.
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F NMR (376 MHz, CDCl₃)
Shift:

-125.0 to -130.0 ppm.[1]

Pattern: Doublet (due to coupling with H6).

Utility: This is the cleanest method to detect regioisomeric impurities (e.g., 2,3-dibromo-5-

fluoropyridine), which will appear as distinct peaks shifted by >1 ppm.[1]

Mass Spectrometry (MS)
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The mass spectrum provides definitive confirmation of the dibromo- motif through the

characteristic isotopic abundance pattern of Bromine (

Br :

Br

1:1).

Ionization Mode: ESI+ or EI

Molecular Ion (

):

m/z 253 (

Br,

Br) - Relative Intensity: ~50%

m/z 255 (

Br,

Br) - Relative Intensity: ~100% (Base Peak)

m/z 257 (

Br,

Br) - Relative Intensity: ~50%

Interpretation: A 1:2:1 triplet pattern centered at 255 amu is the hallmark of a dibromo

compound. Any deviation from this ratio suggests contamination with monobromo species

(1:1 doublet).

Infrared Spectroscopy (FT-IR)
C-H Stretch (Aromatic): 3050 – 3080 cm⁻¹ (Weak)
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C=N / C=C Ring Stretch: 1560 – 1420 cm⁻¹[1]

C-F Stretch: 1180 – 1220 cm⁻¹ (Strong, broad band)

C-Br Stretch: 600 – 500 cm⁻¹ (Distinct fingerprint bands)

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening:

Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ if the compound is acid-

sensitive.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug or 0.2 µm PTFE syringe filter to remove suspended

inorganic salts (e.g., LiBr from synthesis).

Quality Control Workflow
The following diagram illustrates the logical flow for validating the identity and purity of 3,4-
Dibromo-5-fluoropyridine during synthesis.
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Caption: Analytical workflow for the isolation and validation of 3,4-Dibromo-5-fluoropyridine.

Synthesis Context & Impurity Profiling
Understanding the synthesis helps anticipate impurities. This compound is often synthesized

via Directed Ortho Metallation (DoM) of 3-bromo-5-fluoropyridine.[1]

Precursor: 3-Bromo-5-fluoropyridine.

Reagent: LDA (Lithium Diisopropylamide).

Quench: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or

.[1]

Key Impurity: Unreacted starting material (monobromo).

Detection: MS (m/z 175/177 doublet) and

H NMR (H2/H4/H6 signals).
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Caption: Reaction pathway showing the origin of the target compound and potential

regioisomeric impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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